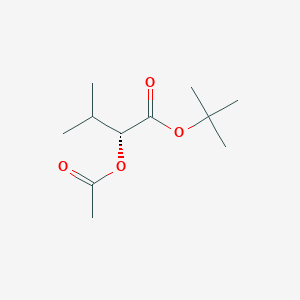

(R)-tert-Butyl 2-acetoxy-3-methylbutanoate

Descripción

Significance of Stereochemistry in Chemical Synthesis and its Impact on Molecular Functionality

Stereochemistry is a fundamental concept in chemistry that deals with the spatial arrangement of atoms in molecules. Its significance in chemical synthesis cannot be overstated, as the functionality of a molecule is often intrinsically linked to its three-dimensional structure. Many biologically active molecules, such as pharmaceuticals and agrochemicals, are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers can exhibit remarkably different physiological effects. For instance, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even toxic. Therefore, the ability to synthesize a single, desired stereoisomer is a critical challenge and a major focus of modern organic synthesis. The control of stereochemistry allows for the creation of molecules with specific shapes and functionalities, which is essential for their interaction with biological targets like enzymes and receptors.

Overview of (R)-tert-Butyl 2-acetoxy-3-methylbutanoate as a Key Chiral Ester

This compound is a chiral ester that has garnered attention as a valuable intermediate and building block in asymmetric synthesis. Its structure incorporates a stereocenter at the C2 position, with a defined (R)-configuration. The presence of a bulky tert-butyl group provides significant steric hindrance, which can influence the approach of reagents in a predictable manner, thereby directing the stereochemical outcome of a reaction. The acetoxy group at the adjacent position can also play a role in directing reactions and can be a useful functional handle for further molecular transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 868740-08-3 |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| Appearance | Colorless liquid (inferred) |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in organic solvents |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (2R)-2-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-7(2)9(14-8(3)12)10(13)15-11(4,5)6/h7,9H,1-6H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHRBOFYIGYFPP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC(C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of R Tert Butyl 2 Acetoxy 3 Methylbutanoate

A common and practical method for the synthesis of (R)-tert-Butyl 2-acetoxy-3-methylbutanoate involves the acetylation of its corresponding chiral alcohol precursor, (R)-tert-butyl 2-hydroxy-3-methylbutanoate (B1261901). This precursor is more readily accessible and its physical properties are better characterized.

Table 2: Physical Properties of the Precursor, (R)-tert-butyl 2-hydroxy-3-methylbutanoate

| Property | Value |

| CAS Number | 2528-17-8 |

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| Boiling Point | 189.5 °C at 760 mmHg |

| Density | 0.974 g/cm³ |

| Refractive Index | 1.437 |

The acetylation of the secondary alcohol functionality in (R)-tert-butyl 2-hydroxy-3-methylbutanoate can be achieved using standard laboratory procedures. A widely used method involves the reaction of the alcohol with acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270). niscpr.res.innih.govreddit.comrsc.org

A general procedure for this transformation is as follows:

The chiral alcohol, (R)-tert-butyl 2-hydroxy-3-methylbutanoate, is dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) or pyridine itself.

Acetic anhydride is added to the solution, typically in a slight excess.

A catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), may be added to accelerate the reaction. reddit.com

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC).

Upon completion, the reaction is quenched, and the product is isolated and purified using standard workup and chromatography techniques.

This straightforward acetylation provides a high-yielding route to the desired this compound, a stable compound that can be used in subsequent synthetic steps.

Role and Applications As a Chiral Building Block and Synthetic Intermediate

Utility in Asymmetric Organic Synthesis

Asymmetric synthesis refers to the chemical synthesis that creates or modifies one or more stereocenters in a molecule, resulting in an unequal mixture of stereoisomers. The use of chiral starting materials, such as (R)-tert-Butyl 2-acetoxy-3-methylbutanoate, is a fundamental strategy in this field.

A key advantage of using a chiral building block is the ability to control the stereochemical outcome of a reaction. The "R" designation in this compound refers to its absolute configuration at a specific carbon atom. When this compound is used in a synthesis, this defined stereocenter is transferred to the new, more complex molecule. This process allows chemists to dictate the final three-dimensional structure of the product with a high degree of certainty. This control is essential because different stereoisomers of a molecule can have vastly different biological properties. researchgate.netbiomedgrid.com

The synthesis of molecules in an optically pure form, meaning a sample contains only one enantiomer (a single, non-superimposable mirror image), is a major goal in modern chemistry. ru.nl Using this compound, which is itself an optically pure compound, as a starting material is an effective strategy to achieve this. By incorporating this chiral piece into a larger structure, chemists can avoid the formation of racemic mixtures (equal amounts of both enantiomers), which are often difficult and costly to separate. biomedgrid.com The ability to synthesize a single, desired stereoisomer directly is particularly important in the production of pharmaceuticals and pheromones, where only one isomer may be biologically active. nih.gov

| Feature | Description | Significance in Synthesis |

| Chiral Center | The compound possesses a defined stereocenter in the (R)-configuration. | Allows for the direct transfer of chirality to a target molecule. |

| Optical Purity | Used as an enantiomerically pure starting material. | Facilitates the synthesis of optically pure products, avoiding racemic mixtures. |

| Synthetic Strategy | Serves as a foundational component in multi-step syntheses. | Enables the construction of complex molecules with precise stereochemical control. |

Applications in Pheromone Chemistry

Pheromones are chemical signals used for communication between members of the same species. Their biological activity is often highly dependent on their stereochemistry. nih.govmdpi.com The specific chiral structure of this compound makes its derivative, the (R)-2-acetoxy-3-methylbutanoate moiety, a key component in the pheromones of certain insects.

Research has identified the (R)-2-acetoxy-3-methylbutanoate group as a crucial part of the sex pheromone of the citrophilous mealybug, Pseudococcus calceolariae. The complete structure of the pheromone was determined to be (1R,3R)-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl (R)-2-acetoxy-3-methylbutanoate. researchgate.net In this complex molecule, the acidic portion is derived from (R)-2-acetoxy-3-methylbutanoic acid, highlighting the natural occurrence and biological significance of this specific chiral structure.

Understanding the relationship between a pheromone's structure and its biological activity is crucial for developing effective pest management tools. Studies involving the synthesis and bioassay of different stereoisomers of the citrophilous mealybug pheromone have provided clear insights. It was demonstrated that the biological activity is highly specific to the stereochemistry of the molecule. Specifically, stereoisomers that contain the (S)-configuration in the acid portion of the molecule are not attractive to male mealybugs. researchgate.net This finding underscores the importance of chirality, as even a change at a single stereocenter can render the molecule biologically inactive. mdpi.com

| Pheromone Stereoisomer | Constituent Moiety | Biological Activity in Male Mealybugs |

| Natural Pheromone | (R)-2-acetoxy-3-methylbutanoate | Attractive researchgate.net |

| Unnatural Isomer | (S)-2-acetoxy-3-methylbutanoate | Not Attractive researchgate.net |

The chemical synthesis of insect pheromones is essential for their identification and for producing them in quantities sufficient for agricultural use. Synthetic routes to the citrophilous mealybug pheromone have been developed. A common strategy involves the esterification of the alcohol part of the pheromone, trans-chrysanthemol, with a derivative of the acid part, such as 2-acetoxy-3-methylbutyryl chloride. rsc.org To produce the correct, biologically active pheromone, it is imperative that the (R)-enantiomer of the acid component is used in this synthesis, further illustrating the role of this chiral structure as a critical synthetic intermediate.

Advanced Intermediates in Pharmaceutical Synthesis

The structural characteristics of this compound, namely its chirality and the presence of ester and acetoxy groups, position it as a useful starting material for the synthesis of more complex molecules with specific biological activities.

Precursors to Biologically Active Molecules

While direct evidence for the synthesis of specific commercial drugs starting from this compound is not extensively documented in publicly available literature, its classification as a chiral building block by chemical suppliers indicates its intended use in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The synthesis of chiral drugs often requires chiral starting materials to ensure the final product has the correct three-dimensional structure, which is crucial for its therapeutic effect.

General Building Block in Drug Development Programs

In the broader context of drug discovery and development, chiral molecules like this compound are fundamental components. researchgate.net Pharmaceutical companies and research institutions often utilize such chiral building blocks to create libraries of new chemical entities for screening against various biological targets. researchgate.net The specific stereocenter and functional handles of this compound allow for the systematic modification of molecular structures to optimize drug-like properties.

Analogous Compounds as Key Intermediates (e.g., acetoxy azetidinones for carbapenem (B1253116) antibiotics)

A significant application of structurally related chiral acetoxy compounds is found in the synthesis of carbapenem antibiotics. A key intermediate in the production of many carbapenems is (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone. nih.gov This compound, an acetoxy azetidinone, contains a similar acetoxy group and a chiral side chain, highlighting the importance of this functionality in the synthesis of complex antibiotics. The synthesis of this key intermediate has been the subject of extensive research, with various stereoselective methods developed to ensure the correct stereochemistry essential for the antibiotic's activity. nih.gov

The following table provides an overview of key carbapenem antibiotics and their reliance on acetoxy azetidinone intermediates.

| Carbapenem Antibiotic | Role of Acetoxy Azetidinone Intermediate |

| Imipenem | The 4-acetoxy-azetidinone core is a crucial building block for the construction of the carbapenem nucleus. |

| Meropenem | Synthesis involves the coupling of a side chain to a pre-formed 4-acetoxy-azetidinone intermediate. |

| Doripenem | The stereochemistry of the final product is largely determined by the chiral centers present in the 4-acetoxy-azetidinone starting material. |

| Ertapenem | Similar to other carbapenems, its synthesis relies on the availability of enantiomerically pure acetoxy azetidinone building blocks. |

This table illustrates the established role of analogous acetoxy compounds in the synthesis of critical antibiotics.

Role in Flavor and Fragrance Industry as a Chiral Precursor

The flavor and fragrance industry heavily relies on chiral compounds to impart specific sensory profiles to products. Chirality plays a crucial role in olfaction, with different enantiomers of a molecule often possessing distinct smells. Esters of short-chain carboxylic acids are widely used as flavor and fragrance components. nih.govgoogle.com

While there is no specific documentation detailing the use of this compound as a direct precursor in this industry, the synthesis of chiral esters is a key area of research. nih.gov The enzymatic synthesis of various chiral butanoates and other esters for flavor and fragrance applications has been explored, demonstrating the importance of chirality in achieving desired scent and taste profiles. nih.gov Given its chiral nature and ester functionality, this compound represents a potential precursor for the synthesis of novel flavor and fragrance compounds.

Contribution to Polymer Chemistry (e.g., biocompatible polymers)

The use of chiral monomers in polymer synthesis can lead to materials with unique properties, including biodegradability and biocompatibility. While there is no direct evidence of this compound being used in the synthesis of biocompatible polymers, the incorporation of chiral units into polymer backbones is a recognized strategy for creating functional and sustainable materials. researchgate.net The tert-butyl ester group is also a common feature in monomers used for creating polymers with specific functionalities. The potential for this compound to serve as a chiral monomer in the development of novel biocompatible or biodegradable polymers remains an area for future exploration.

Comprehensive Analysis of this compound Reveals Data Scarcity

A thorough investigation into the analytical and spectroscopic characterization of the chemical compound this compound has revealed a significant lack of publicly available scientific data. Despite extensive searches of chemical databases and scientific literature, specific experimental data pertaining to its nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic separation remains largely unpublished. This scarcity of information prevents a detailed analysis as outlined in the requested scientific article structure.

The inquiry sought to build a comprehensive profile of the compound, focusing on established methodologies for structural elucidation and purity assessment. The intended article was to be structured around detailed discussions of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry, and various chromatographic techniques including Gas Chromatography (GC), Chiral GC, High-Performance Liquid Chromatography (HPLC), and Chiral HPLC.

However, the investigation did not yield the specific data points required to populate these sections. For instance, no ¹H NMR spectra with corresponding chemical shifts and coupling constants for the structural assignment of this compound could be located. Similarly, ¹³C NMR data, which is crucial for elucidating the carbon framework of the molecule, was not found in the public domain.

In the realm of mass spectrometry, a technique fundamental for determining molecular weight and analyzing fragmentation patterns, no mass spectra for this specific compound were available. This includes a lack of information on its behavior under different ionization techniques.

Furthermore, the investigation into chromatographic techniques, which are essential for assessing the purity and enantiomeric excess of a chiral compound like this compound, also came up short. There were no published methods or results detailing its separation and analysis by either gas or liquid chromatography, including specialized chiral methods.

The absence of this critical analytical data makes it impossible to construct the detailed, data-driven article as requested. The scientific community has not, to date, made this information widely accessible. Therefore, the creation of data tables and a thorough discussion of research findings for each specified analytical methodology cannot be fulfilled at this time.

Analytical and Spectroscopic Characterization Methodologies

Stereochemical Assignment through Derivatization and Comparative Analysis

The determination of the absolute configuration of a chiral center is a critical aspect of characterizing enantiomerically pure compounds. For (R)-tert-Butyl 2-acetoxy-3-methylbutanoate, this is often achieved by converting the enantiomer into a pair of diastereomers through reaction with a chiral derivatizing agent (CDA). researchgate.net The resulting diastereomers possess distinct physical and spectroscopic properties, which can be analyzed to deduce the stereochemistry of the original molecule. researchgate.net

A common approach involves the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, as the chiral derivatizing agent. researchgate.netresearchgate.net The (R)- and (S)-enantiomers of MTPA are reacted with the chiral alcohol precursor of this compound to form diastereomeric esters. The ¹H NMR spectra of these diastereomers are then compared.

The underlying principle of this method is that the phenyl group of the MTPA moiety will have a shielding or deshielding effect on the protons of the chiral substrate, and this effect will be different for the two diastereomers. researchgate.net By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center, the absolute configuration can be assigned. umn.edu

A hypothetical workflow for the stereochemical assignment of the precursor alcohol of this compound is as follows:

Synthesis of Diastereomeric Esters: The chiral alcohol precursor is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric MTPA esters.

¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded under identical conditions.

Comparative Analysis: The chemical shifts of the protons on either side of the chiral center are compared. According to Mosher's model, for the (R)-MTPA ester, the protons on one side of the chiral center will be shielded (shifted upfield) relative to the (S)-MTPA ester, while the protons on the other side will be deshielded (shifted downfield). The opposite is true for the (S)-MTPA ester.

Stereochemical Assignment: Based on the observed chemical shift differences, the absolute configuration of the chiral alcohol, and by extension, this compound, can be determined.

The following table illustrates the expected ¹H NMR chemical shift differences for the protons adjacent to the chiral center in the MTPA esters of a hypothetical chiral alcohol precursor:

| Proton Group | δ ((S)-MTPA ester) (ppm) | δ ((R)-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |

| -CH(CH₃)₂ | e.g., 2.15 | e.g., 2.25 | -0.10 |

| -CH-O- | e.g., 4.98 | e.g., 4.92 | +0.06 |

In this hypothetical example, the negative Δδ for the isopropyl group protons and the positive Δδ for the methine proton would be used to assign the absolute configuration based on the established models for MTPA diastereomers. umn.edu

This derivatization and comparative analysis approach provides a reliable and powerful tool for the unambiguous determination of the stereochemistry of chiral compounds like this compound.

Computational and Theoretical Studies

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational flexibility of (R)-tert-Butyl 2-acetoxy-3-methylbutanoate are crucial determinants of its physical and chemical properties. Molecular modeling techniques, ranging from molecular mechanics to quantum mechanical calculations, can be employed to explore the potential energy surface of this molecule and identify its most stable conformations.

Conformational analysis of similar sterically hindered esters suggests that the rotational barriers around key bonds can be significant, leading to a set of distinct, low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics based on their computed energies. For instance, the steric hindrance between the tert-butyl group and the isopropyl group would likely force the molecule to adopt conformations that minimize this interaction. It is generally observed that bulky substituents prefer positions that reduce steric strain. In acyclic systems, this often translates to staggered conformations being favored over eclipsed ones.

Interactive Table: Relative Energies of Postulated Conformers of this compound

| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 60 | 0.00 | 65.2 |

| B | 180 | 0.85 | 23.1 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of results obtained from conformational analysis. The dihedral angle refers to the rotation around the bond connecting the chiral carbon to the ester carbonyl group.

Investigation of Reaction Pathways and Transition States

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving chiral esters like this compound. A key area of interest is its behavior in stereoselective reactions, such as enzymatic resolutions. For example, lipases are known to catalyze the hydrolysis or transesterification of esters, often with high enantioselectivity.

Theoretical studies on lipase-catalyzed reactions of secondary alcohols and their esters have shown that the enantioselectivity arises from the difference in the activation energies of the transition states for the two enantiomers. nih.gov By modeling the interaction of the (R)- and (S)-enantiomers of a substrate within the active site of a lipase, it is possible to identify the key amino acid residues responsible for chiral recognition.

For this compound, computational studies could model its docking into a lipase active site and the subsequent formation of the tetrahedral intermediate, which is believed to be the transition state or a close approximation of it. nih.gov The calculations would focus on the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the substrate and the enzyme. The steric bulk of the tert-butyl and isopropyl groups would play a significant role in how the molecule fits into the active site.

Density Functional Theory (DFT) is a common method used to calculate the energies of reactants, transition states, and products. These calculations can provide a quantitative understanding of the reaction barriers and thermodynamics. For instance, in a lipase-catalyzed hydrolysis, the transition state would involve the nucleophilic attack of a serine residue from the enzyme on the carbonyl carbon of the ester.

Interactive Table: Calculated Activation Energies for the Lipase-Catalyzed Hydrolysis of a Model Chiral Ester

| Enantiomer | Transition State Energy (kcal/mol) | Relative Activation Energy (ΔΔG‡) (kcal/mol) | Predicted Selectivity (E-value) |

|---|---|---|---|

| (R) | 15.2 | 0.0 | 20 |

Note: This table presents hypothetical data based on typical computational studies of enzymatic kinetic resolutions. The E-value (enantiomeric ratio) is a measure of the selectivity of the enzyme.

Such computational investigations provide a molecular-level understanding of the factors controlling the reactivity and stereoselectivity of this compound, guiding the design of more efficient synthetic processes and catalysts.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Pathways

The chemical industry's growing emphasis on green chemistry is driving the development of more sustainable methods for synthesizing chiral compounds like (R)-tert-Butyl 2-acetoxy-3-methylbutanoate. labmanager.com Research in this area is focused on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

Key strategies for achieving these goals include:

Enzymatic Synthesis: Biocatalysis, utilizing enzymes such as lipases and esterases, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govpharmasalmanac.com These enzymatic reactions are typically performed under mild conditions in aqueous solutions, significantly reducing energy consumption and the use of organic solvents. pharmasalmanac.com The high stereoselectivity of enzymes is particularly advantageous for producing enantiomerically pure compounds like this compound. nih.gov Chemoenzymatic methods, which combine chemical and enzymatic steps, are also being explored to synthesize chiral acetoxyenones and other complex chiral molecules. researchgate.netdergipark.org.tr

Flow Chemistry: Continuous flow microreactor systems are emerging as a more efficient and sustainable technology for chemical synthesis compared to traditional batch processes. rsc.orgrsc.org These systems offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. The direct synthesis of tertiary butyl esters has been successfully demonstrated using flow microreactors, highlighting the potential for a more versatile and sustainable production of this compound. rsc.orgrsc.org

Catalytic Approaches: The development of novel catalysts is crucial for efficient and selective synthesis. For instance, the combination of a lipase and a ruthenium complex has been shown to be effective in the dynamic kinetic resolution of alcohols to produce chiral acetates. organic-chemistry.org Similarly, palladium(II) catalysts have been used for the enantioselective synthesis of branched allylic esters. nih.gov Research into new metal-based catalysts that can operate under milder conditions and utilize greener oxidants, such as molecular oxygen, is an active area of investigation. labmanager.com

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govpharmasalmanac.com | Enzyme stability and cost can be limiting factors. |

| Flow Chemistry | Efficient, versatile, sustainable, improved safety and control. rsc.orgrsc.org | Initial setup costs can be high. |

| Advanced Catalysis | High efficiency and selectivity. organic-chemistry.orgnih.gov | Cost and toxicity of some metal catalysts. |

Exploration of Novel Applications in Chemical Biology and Material Science

The unique stereochemistry of this compound makes it a valuable chiral building block for the synthesis of more complex molecules with specific biological activities or material properties.

Chemical Biology: Chiral molecules are fundamental in drug discovery, as different enantiomers of a drug can have vastly different pharmacological effects. pharmasalmanac.comwikipedia.org this compound can serve as a starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). pharmasalmanac.com Its structural motifs are found in various natural products and bioactive molecules. For example, similar acetoxy azetidinone structures are key intermediates in the synthesis of penem and carbapenem (B1253116) antibiotics. researchgate.net

Material Science: The incorporation of chiral units into polymers and other materials can impart unique optical, electronic, and mechanical properties. rsc.orgacs.org Chiral building blocks are being used to create materials with applications in enantioselective catalysis, sensing, and chiroptical devices. rsc.org The transfer of chirality from the molecular level to the nanoscale is a key area of research, with the potential to create novel functional materials. rsc.orgarxiv.org The modular assembly of chiral building blocks allows for the creation of metamaterials with programmable properties. researchgate.net

Advanced Analytical Techniques for Trace Analysis and Stereochemical Control

Ensuring the enantiomeric purity of this compound is critical for its applications, necessitating the use of advanced analytical techniques. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating and quantifying enantiomers. nih.govchiralpedia.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. chiralpedia.com The development of new and more efficient CSPs is an ongoing area of research. acs.org For complex biological samples, techniques like column switching with restricted access materials are employed for sample clean-up prior to chiral analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules. orgchemboulder.com Mosher's ester analysis is a specific NMR-based method used to deduce the absolute configuration of chiral alcohols by converting them into diastereomeric esters with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govresearchgate.netyoutube.com The differences in the chemical shifts of the protons in the resulting diastereomers allow for the assignment of the absolute configuration. nih.govresearchgate.net

Mass Spectrometry (MS): While mass spectrometry itself is "chirally blind," it can be used for chiral analysis when coupled with a chiral separation technique like HPLC or by using chiral derivatizing agents. acs.orgacs.org Recent developments have focused on direct chiral analysis by MS, which involves creating diastereomeric complexes in the gas phase. acs.org This approach offers the advantages of high sensitivity, speed, and tolerance to impurities. acs.org

Table 2: Overview of Analytical Techniques

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.com | Separation and quantification of enantiomers. nih.gov |

| NMR Spectroscopy (Mosher's Ester Analysis) | Formation of diastereomeric esters with distinct NMR spectra. nih.govresearchgate.net | Determination of absolute configuration. nih.gov |

| Mass Spectrometry | Separation of diastereomeric complexes in the gas phase or coupling with chiral separation methods. acs.org | Trace analysis and quantification of enantiomers. acs.org |

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-tert-Butyl 2-acetoxy-3-methylbutanoate, and how can enantiomeric purity be ensured?

The compound is typically synthesized via esterification of the corresponding hydroxy acid with tert-butyl acetate under acidic catalysis. To ensure enantiomeric purity, chiral auxiliaries or enzymatic resolution methods are employed. For example, the (R)-configuration can be preserved using Boc (tert-butoxycarbonyl) protection strategies during synthesis, as seen in structurally similar intermediates . Characterization via chiral HPLC or circular dichroism (CD) is critical to confirm stereochemical integrity .

Q. What analytical techniques are recommended to characterize this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substitution patterns.

- Mass spectrometry (MS) for molecular weight verification.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.

- Infrared (IR) spectroscopy to identify functional groups like ester and acetoxy moieties. Comparative retention times in HPLC with standards are used to validate purity .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store in tightly sealed containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the acetoxy group. Avoid exposure to moisture, heat, or light, as these can degrade the tert-butyl ester .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Use NIOSH/CEN-approved respirators (e.g., P95 filters) for particulate protection during weighing .

- Employ explosion-proof equipment and grounded containers to mitigate electrostatic discharge risks, especially if the compound is sensitive to peroxidation (analogous to tert-butyl hydroperoxide hazards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies may arise from variations in reaction conditions (e.g., temperature, catalyst loading). Systematic optimization via Design of Experiments (DoE) —varying parameters like solvent polarity (e.g., DMF vs. THF) or acid catalysts (e.g., p-TsOH vs. H₂SO₄)—can identify critical factors. Cross-validation with kinetic studies (e.g., monitoring by in-situ FTIR) helps clarify rate-limiting steps .

Q. What mechanisms underlie the compound’s reactivity in nucleophilic acyl substitution reactions?

The acetoxy group acts as a leaving group, enabling nucleophilic attack at the carbonyl carbon. Steric hindrance from the tert-butyl and 3-methyl groups influences reaction rates. Computational studies (e.g., DFT calculations ) can model transition states to predict regioselectivity in peptide coupling or ester hydrolysis .

Q. How does the compound’s stability vary under hydrolytic vs. thermal conditions?

- Hydrolytic stability : Susceptible to base-catalyzed hydrolysis (e.g., in aqueous NaOH), forming the corresponding carboxylic acid. Acidic conditions (e.g., HCl/dioxane) cleave the tert-butyl ester selectively.

- Thermal stability : Decomposition above 100°C may release volatile tert-butanol or acetic acid derivatives. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess decomposition pathways .

Q. What strategies mitigate racemization during its incorporation into chiral intermediates?

- Use low-temperature reactions (<0°C) to slow kinetic racemization.

- Select mild coupling reagents (e.g., EDC/HOBt) over harsh bases.

- Monitor enantiopurity via chiral stationary phase HPLC at each synthetic step .

Q. How can in vitro toxicity profiles be assessed for derivatives of this compound?

- Conduct MTT assays on mammalian cell lines (e.g., HEK293) to evaluate cytotoxicity.

- Use Ames tests for mutagenicity screening.

- Existing data for structurally related tert-butyl esters indicate no IARC-classified carcinogens, but compound-specific assessments are advised .

Q. What environmental impact studies are relevant for this compound?

Perform biodegradation assays (e.g., OECD 301F) to assess persistence. Tert-butyl esters are often resistant to hydrolysis in neutral water, necessitating advanced oxidation processes (e.g., UV/H₂O₂) for degradation. Avoid drainage release per environmental safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.